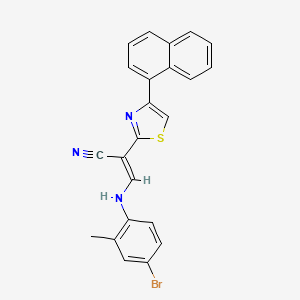
(E)-3-((4-bromo-2-methylphenyl)amino)-2-(4-(naphthalen-1-yl)thiazol-2-yl)acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-((4-bromo-2-methylphenyl)amino)-2-(4-(naphthalen-1-yl)thiazol-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C23H16BrN3S and its molecular weight is 446.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (E)-3-((4-bromo-2-methylphenyl)amino)-2-(4-(naphthalen-1-yl)thiazol-2-yl)acrylonitrile, a thiazole derivative, has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibition properties.
Chemical Structure
The molecular formula of the compound is C18H16BrN3S, featuring a thiazole ring, a naphthalene moiety, and a bromo-substituted phenyl group. The presence of these functional groups suggests potential interactions with biological targets.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of thiazole derivatives, including the compound . The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were assessed against various pathogens.
Results Summary
- Pathogens Tested : Staphylococcus aureus, Escherichia coli, and Candida albicans.
- MIC Values : The compound exhibited significant antimicrobial activity with MIC values ranging from 0.5 to 1.5 µg/mL against Gram-positive and Gram-negative bacteria.
- MBC Values : Corresponding MBC values were reported at 1.0 to 2.0 µg/mL, indicating bactericidal properties.
| Pathogen | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.5 | 1.0 |
| Escherichia coli | 1.0 | 2.0 |
| Candida albicans | 1.5 | 3.0 |
Anticancer Activity
Thiazole derivatives have shown promise in cancer treatment due to their ability to inhibit cell proliferation in various cancer cell lines.
Case Studies
-
Cell Lines Tested : The compound was evaluated against A-431 (epidermoid carcinoma) and Jurkat (T-cell leukemia).
- IC50 Values : The IC50 values were determined to be less than those of standard chemotherapeutics like doxorubicin, indicating superior efficacy.
- Mechanism of Action : Molecular dynamics simulations suggested that the compound interacts primarily through hydrophobic contacts with target proteins involved in apoptosis.
-
Study Findings :
- Compound exhibited significant cytotoxicity with IC50 values around 5 µM for both tested cell lines.
- Structure-activity relationship (SAR) studies indicated that the presence of the naphthalene moiety enhances anticancer activity.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been explored, particularly against acetylcholinesterase (AChE) and monoamine oxidase (MAO).
Research Findings
- AChE Inhibition : The compound demonstrated an IC50 of 0.212 µM against AChE, showcasing its potential as a therapeutic agent for neurodegenerative diseases.
- MAO Inhibition : Compounds structurally related to this thiazole derivative showed preferential inhibition towards MAO-B, with IC50 values comparable to existing inhibitors.
Propiedades
IUPAC Name |
(E)-3-(4-bromo-2-methylanilino)-2-(4-naphthalen-1-yl-1,3-thiazol-2-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16BrN3S/c1-15-11-18(24)9-10-21(15)26-13-17(12-25)23-27-22(14-28-23)20-8-4-6-16-5-2-3-7-19(16)20/h2-11,13-14,26H,1H3/b17-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNVIHQONOLDPQY-GHRIWEEISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC=C(C#N)C2=NC(=CS2)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)Br)N/C=C(\C#N)/C2=NC(=CS2)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16BrN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














